

Introduction: A New Generation Monobactam for Resistant Pathogens

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Compound of Interest

Compound Name: **Ancremonam**

Cat. No.: **B608765**

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Ancremonam (also known as BOS-228 or LYS228) is a next-generation, intravenously administered monobactam antibiotic currently in clinical development.[1][2] Originating from Novartis and now under development by Boston Pharmaceuticals, it represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[1][3] Its structure is engineered for high stability against a broad range of β -lactamases, including both serine- β -lactamases (SBLs) and challenging metallo- β -lactamases (MBLs), which are responsible for high levels of antibiotic resistance in critical pathogens.[4][5] This guide provides a detailed technical overview of **Ancremonam**'s chemical structure, physicochemical properties, and mechanism of action for researchers and drug development professionals.

Chemical Identity and Molecular Architecture

The unique structural characteristics of **Ancremonam** are central to its potent antibacterial activity and stability. Unlike traditional β -lactam antibiotics, which feature a fused ring system, **Ancremonam** is built upon a monocyclic β -lactam core.[4][5]

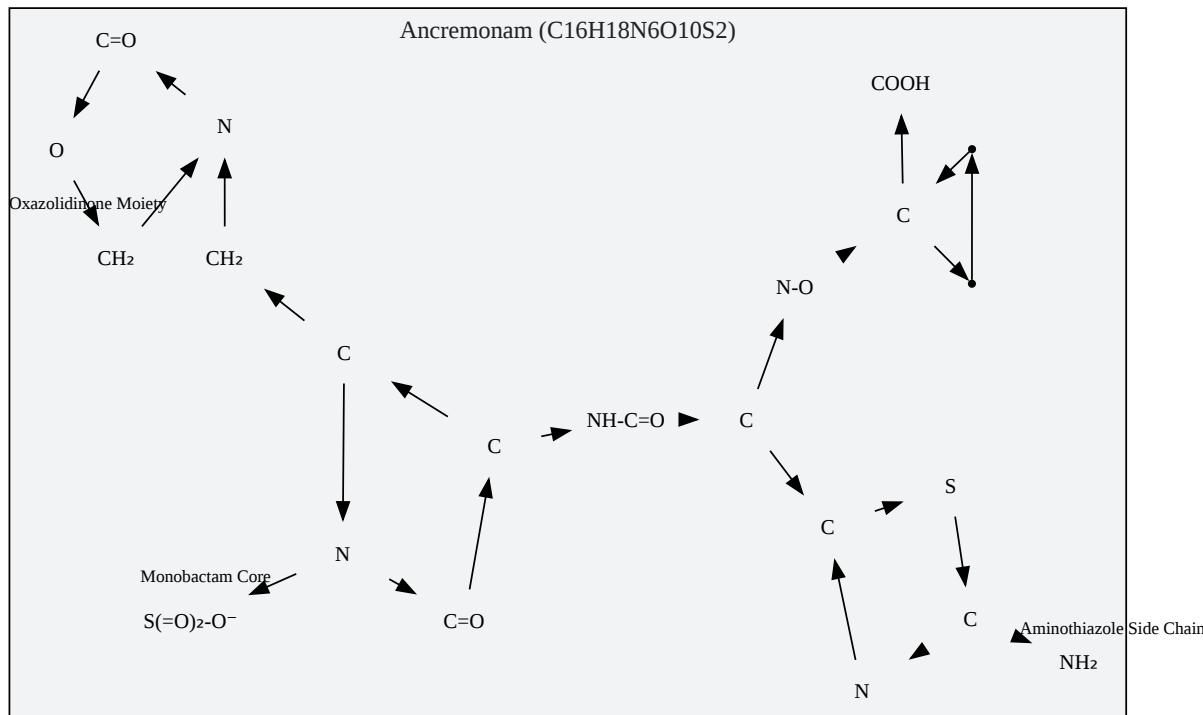
Identifier	Data	Source
IUPAC Name	1-[(Z)-1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxy cyclopropane-1-carboxylic acid	PubChem[2]
Molecular Formula	C ₁₆ H ₁₈ N ₆ O ₁₀ S ₂	PubChem[2]
CAS Number	1810051-96-7	PubChem[2]
Synonyms	BOS-228, LYS228	PubChem[2]
ChEBI ID	InChIKey=FWTGYTRQUBRV DW-NRABZWKMSA-N	PubChem[2]
SMILES	C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3CN 4CCOC4=O	PubChem[2][4]

Key Structural Features

Ancremonam's architecture can be deconstructed into several key moieties that contribute to its function:

- Azetidinone (β -Lactam) Ring: This strained four-membered ring is the pharmacophore responsible for acylating and inactivating penicillin-binding proteins (PBPs).
- N-Sulfo Group: The sulfonic acid group attached to the ring nitrogen is a hallmark of monobactams, activating the β -lactam ring for nucleophilic attack by the PBP serine residue.
- Aminothiazole Side Chain: This side chain enhances antibacterial potency, particularly against Gram-negative bacteria, and is a common feature in advanced-generation cephalosporins.
- Oxazolidinone Moiety: The inclusion of an oxazolidinone group is a distinctive feature that contributes to its stability and potent activity.[3]

- Cyclopropane Carboxylic Acid: This group further modifies the molecule's properties, influencing its interaction with the target enzyme.[3]



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Caption: 2D representation of **Ancremonam**'s key functional moieties.

Physicochemical Properties

The physicochemical profile of **Ancremonam** is consistent with a parenterally administered antibiotic designed for systemic activity. The computed properties suggest a molecule with high polarity and water solubility, which are essential for intravenous formulation and distribution into aqueous body compartments.

Property	Value	Source
Molecular Weight	518.48 g/mol	IUPHAR/BPS[5], PubChem[2]
XLogP3	-0.7	PubChem[2]
Topological Polar Surface Area (TPSA)	268 Å ²	PubChem[2]
Hydrogen Bond Donors	4	IUPHAR/BPS[5]
Hydrogen Bond Acceptors	14	IUPHAR/BPS[5]
Rotatable Bonds	10	IUPHAR/BPS[5]
Lipinski's Rules Broken	2	IUPHAR/BPS[5]

Note: The breaking of two of Lipinski's rules (typically MW > 500 and TPSA > 140) is common for complex antibiotics and does not preclude their efficacy, especially for parenteral administration.

Mechanism of Action and Microbiological Profile

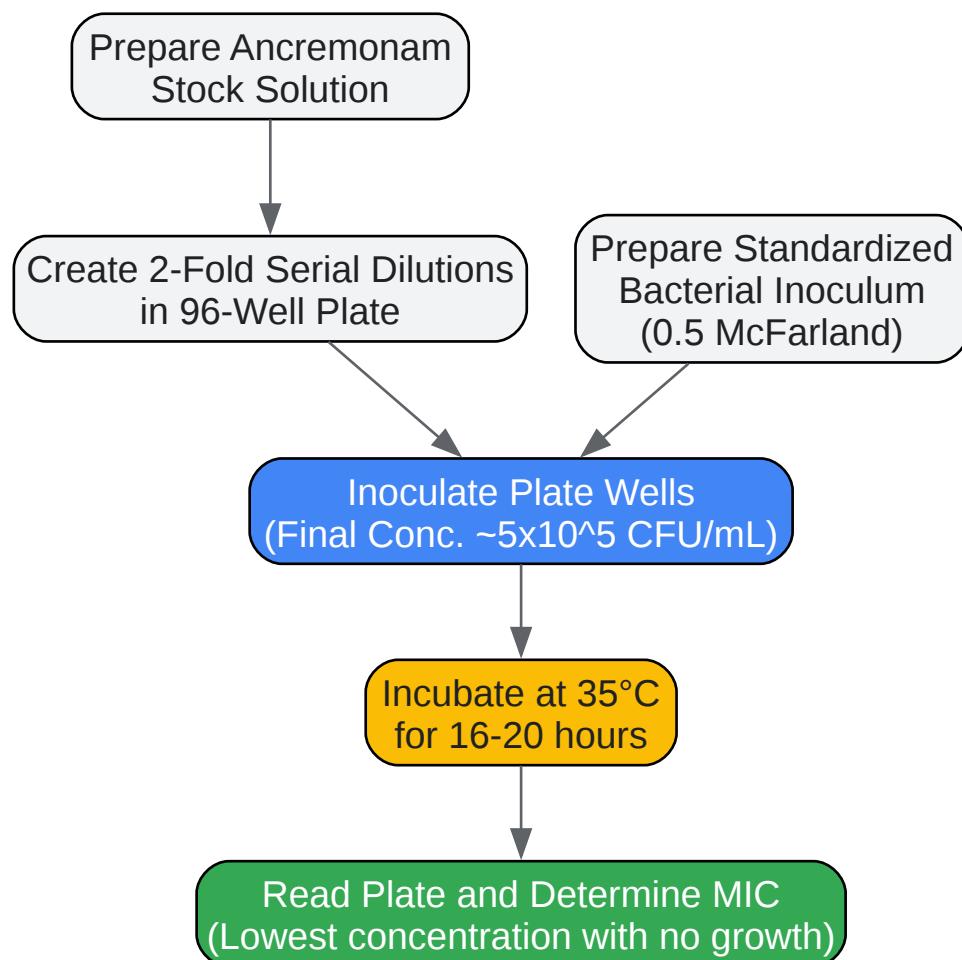
Inhibition of Bacterial Cell Wall Synthesis

Like all β -lactam antibiotics, **Ancremonam**'s primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] Its specific target is Penicillin-Binding Protein 3 (PBP3), an essential transpeptidase involved in the final steps of peptidoglycan synthesis.[6]

The sequence of events is as follows:

- PBP3 Binding: **Ancremonam** shows a high affinity for PBP3 in Gram-negative bacteria.[6]
- Acylation: The strained β -lactam ring is opened, and the molecule forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of PBP3.
- Inhibition of Cross-linking: This irreversible binding inactivates the enzyme, preventing it from cross-linking the peptide side chains of the peptidoglycan polymer.

- Cell Filamentation & Lysis: The specific inhibition of PBP3 disrupts bacterial cell division (septum formation), leading to the growth of long, filamentous cells that are structurally unstable.[6] Ultimately, this leads to cell lysis and bacterial death.



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Caption: Standard workflow for MIC determination via broth microdilution.

Conclusion

Ancremonam is a promising new molecular entity in the class of monobactam antibiotics. [3] Its chemical structure is rationally designed to combine the potent PBP3-inhibiting activity of the monobactam core with enhanced stability against a wide array of β -lactamase enzymes that

confer resistance in Gram-negative pathogens. This profile makes **Ancremonam** a valuable candidate for treating complicated infections, particularly those caused by carbapenem-resistant Enterobacteriaceae. Further clinical studies will be crucial in defining its role in the therapeutic armamentarium against antimicrobial resistance.

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